molecular formula C11H19NO3 B13592730 Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate

Rel-tert-butyl ((1R,2S)-2-hydroxycyclohex-3-en-1-yl)carbamate

Cat. No.: B13592730
M. Wt: 213.27 g/mol
InChI Key: GFNJPJIUFYCIIB-BDAKNGLRSA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate: is a chemical compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes a cyclohexene ring with a hydroxyl group and a carbamate moiety.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and tert-butyl carbamate.

    Reaction Conditions: The reaction involves the hydroxylation of cyclohexene to introduce the hydroxyl group at the 2-position. This can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Carbamate Formation: The hydroxylated cyclohexene is then reacted with tert-butyl carbamate under basic conditions to form the desired carbamate compound. Common bases used in this step include sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate.

Chemical Reactions Analysis

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions to convert the carbamate group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include tosyl chloride (TsCl) or thionyl chloride (SOCl2).

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

    Biological Studies: It is used in biological research to study enzyme interactions and metabolic pathways involving carbamate compounds.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism, by binding to the active site and preventing substrate access.

    Receptor Modulation: It may modulate the activity of specific receptors in the nervous system, leading to altered signaling pathways and physiological responses.

    Metabolic Pathways: The compound can be metabolized by enzymes in the liver, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate can be compared with other similar compounds:

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h5,7-9,13H,4,6H2,1-3H3,(H,12,14)/t8-,9+/m1/s1

InChI Key

GFNJPJIUFYCIIB-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC=C[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CC1O

Origin of Product

United States

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